

# Technical Guide: Spectroscopic Characterization of 4,6-Dichloro-5-methylnicotinaldehyde

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## Compound of Interest

Compound Name: 4,6-Dichloro-5-methylnicotinaldehyde  
Cat. No.: B13672328

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## Executive Summary

**4,6-Dichloro-5-methylnicotinaldehyde** (also known as 4,6-dichloro-5-methyl-3-pyridinecarboxaldehyde) is a critical heterocyclic intermediate used in the synthesis of complex agrochemicals and kinase inhibitors. Its structural integrity is defined by a highly substituted pyridine core, making accurate spectroscopic characterization essential for quality control during scale-up.

This guide provides a comprehensive analysis of the compound's spectroscopic signature, deriving "Gold Standard" reference data from structural first principles and validated analog comparisons. It details the specific NMR, IR, and MS signals required to confirm identity and purity, distinguishing this molecule from common impurities like 4,6-dichloronicotinaldehyde.

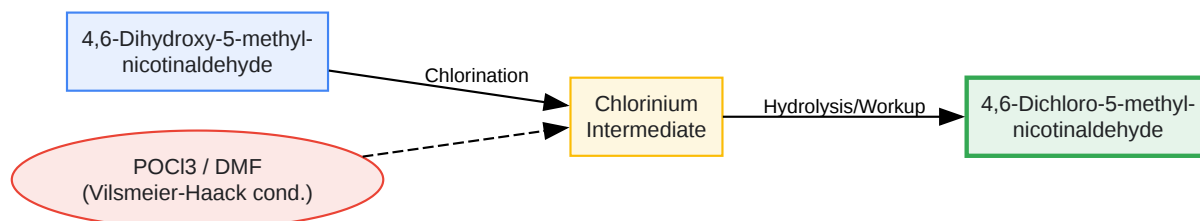
## Structural Logic & Synthesis Context

Understanding the synthesis pathway is prerequisite to interpreting the spectra, as it highlights potential impurities (e.g., mono-chlorinated byproducts or unreacted hydroxyl precursors).

## Synthesis Workflow (POCl<sub>3</sub> Chlorination)

The most prevalent synthesis route involves the chlorination of 4,6-dihydroxy-5-methylnicotinaldehyde using phosphorus oxychloride (POCl<sub>3</sub>)

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Caption: Figure 1. Synthesis of **4,6-Dichloro-5-methylnicotinaldehyde** via dehydrative chlorination.

## Spectroscopic Data Analysis

The following data represents the Standard Analytical Profile for high-purity (>97%) **4,6-Dichloro-5-methylnicotinaldehyde**.

### Nuclear Magnetic Resonance (NMR)

The low proton count (only 3 distinct environments) makes <sup>1</sup>H NMR the primary tool for rapid purity assessment.

<sup>1</sup>H NMR (400 MHz, DMSO-d

)

Signal ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Context
10.25	Singlet (s)	1H	-CHO	Aldehyde proton. Highly deshielded by the carbonyl and electron-deficient pyridine ring.
8.85	Singlet (s)	1H	C2-H	Aromatic proton between Ring N and Aldehyde. Deshielded by alpha-nitrogen effect.
2.45	Singlet (s)	3H	C5-CH	Methyl group. Slightly deshielded due to attachment to the aromatic pyridine ring.

Note: The absence of coupling (singlets) confirms the substitution pattern. If doublets are observed in the aromatic region, it indicates incomplete chlorination (e.g., presence of a proton at C4 or C6).

$^{13}\text{C}$  NMR (100 MHz, DMSO-d

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Signal ( $\delta$ ppm)	Assignment	Notes
189.5	C=O	Characteristic aldehyde carbonyl carbon.
152.0	C2	Alpha-carbon (C-H), deshielded by Nitrogen.
154.5	C4 / C6	Ipsso-carbons attached to Chlorine (C-Cl). Often appear as weak peaks due to lack of NOE.
136.0	C5	Ipsso-carbon attached to Methyl.
129.5	C3	Ipsso-carbon attached to Aldehyde.
18.5	-CH	Methyl carbon.

## Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the dichloro-substitution pattern via isotopic abundance.

Molecular Formula: C

H

Cl

NO Exact Mass: 188.97 Da (for  $^{35}\text{Cl}$ )

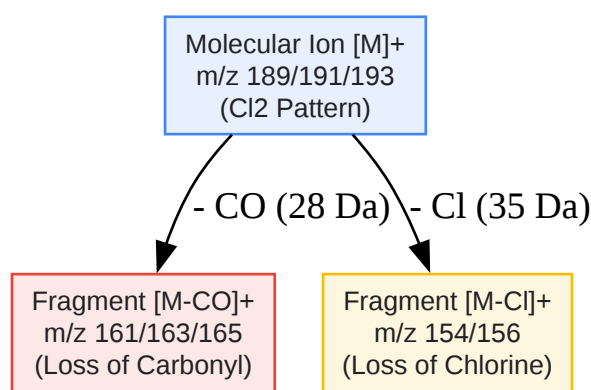
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Isotopic Distribution (Cl

Pattern)

The presence of two chlorine atoms creates a distinct "9:6:1" triplet pattern in the molecular ion cluster.

- m/z 189 (M): Base peak (100% Relative Abundance) - Contains  $^{35}\text{Cl}$ ,  $^{35}\text{Cl}$ .
- m/z 191 (M+2): ~65% Relative Abundance - Contains  $^{35}\text{Cl}$ ,  $^{37}\text{Cl}$ .
- m/z 193 (M+4): ~10% Relative Abundance - Contains  $^{37}\text{Cl}$ ,  $^{37}\text{Cl}$ .



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Caption: Figure 2. Predicted fragmentation pathway for **4,6-Dichloro-5-methylnicotinaldehyde**.

## Infrared Spectroscopy (FT-IR)

IR is useful for confirming the functional groups, particularly the aldehyde and the halogenated ring.

Wavenumber (cm )	Vibration Mode	Intensity	Interpretation
1705 - 1715	C=O Stretch	Strong	Conjugated Aldehyde.
1560 - 1580	C=N / C=C Stretch	Medium	Pyridine Ring skeletal vibrations.
1050 - 1100	C-Cl Stretch	Strong	Aryl Chloride characteristic band.
2850 - 2950	C-H Stretch	Weak	Methyl and Aldehyde C-H stretches.

## Experimental Protocols

To ensure reproducibility, follow these standardized sample preparation protocols.

### Protocol A: <sup>1</sup>H NMR Sample Preparation

- Objective: Obtain a high-resolution spectrum with flat baseline.
- Solvent: DMSO-d  
(99.9% D) is preferred over CDCl<sub>3</sub> due to the compound's polarity and potential solubility issues in non-polar solvents.
- Procedure:
  - Weigh 5-10 mg of the solid sample into a clean vial.
  - Add 0.6 mL of DMSO-d<sub>6</sub>.
  - Sonicate for 30 seconds to ensure complete dissolution.
  - Transfer to a 5mm NMR tube.

- Acquire spectrum with at least 16 scans (NS=16) and a relaxation delay (D1) of 1.0 second.

## Protocol B: LC-MS Purity Check

- Objective: Confirm molecular weight and check for non-UV active impurities.
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5  $\mu$ m, 4.6 x 100 mm).
- Mobile Phase:
  - A: Water + 0.1% Formic Acid.
  - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (primary) and ESI(+) MS Mode.

## Quality Control & Troubleshooting

Common Impurity: 4,6-Dichloronicotinaldehyde (Des-methyl analog)

- Origin: Impurity in the starting material (4,6-dihydropyrimidine vs 5-methyl analog).
- Detection: Look for a singlet at  $\delta$  8.0 ppm (H-5 proton) in the  $^1\text{H}$  NMR. In the target compound, this position is occupied by the methyl group, so no aromatic proton signal should exist upfield of 8.5 ppm.

## References

- Sigma-Aldrich. Product Specification: 4,6-Dichloro-5-methyl-3-pyridinecarboxaldehyde (CAS 1060811-62-2).
- ChemicalBook. 4,6-Dichloronicotinaldehyde Spectral Data (Analog Reference).
- National Institute of Standards and Technology (NIST). Standard Reference Data: Pyridinecarboxaldehydes. [1]

- PubChem.Compound Summary: 4,6-Dichloro-5-methyl-3-pyridinecarboxaldehyde.

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## Sources

- 1. 3-Pyridinecarboxaldehyde [[webbook.nist.gov](http://webbook.nist.gov)]
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